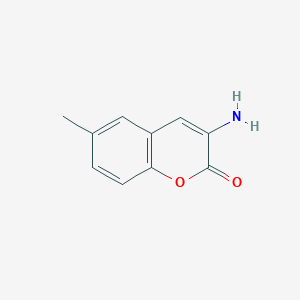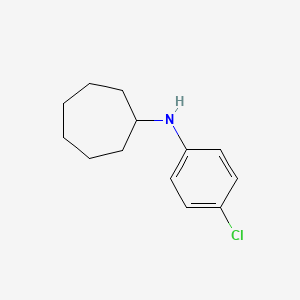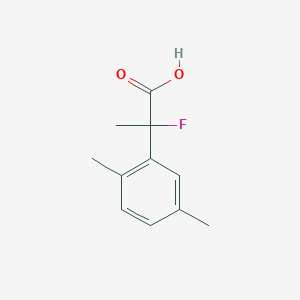
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a methyl group, along with a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methyl-3-pyrazolone can be used as a starting material.
Attachment of the Dimethylpropanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a dimethylpropanoic acid derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The dimethylpropanoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: Lacks the amino group, which may affect its reactivity and binding properties.
3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.
Uniqueness
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the amino and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(3-amino-4-methylpyrazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-4-12(11-7(6)10)5-9(2,3)8(13)14/h4H,5H2,1-3H3,(H2,10,11)(H,13,14) |
InChI Key |
MTAFRMHTMMZCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


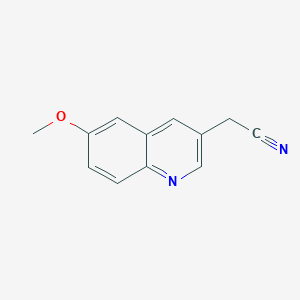
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)

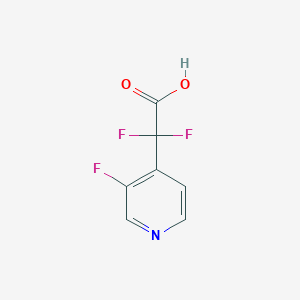
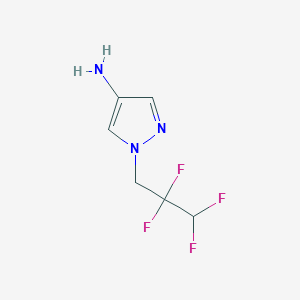
amine](/img/structure/B13303181.png)
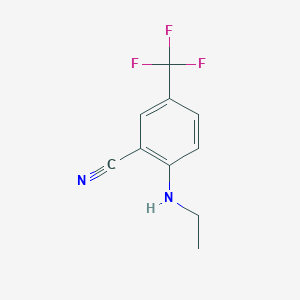
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
amine](/img/structure/B13303201.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
